molecular formula C32H32N4O4 B108228 Pemptoporphyrin CAS No. 17468-11-0

Pemptoporphyrin

Cat. No. B108228
CAS RN: 17468-11-0
M. Wt: 536.6 g/mol
InChI Key: DKAGEROMGGJASM-UHFFFAOYSA-N
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Description

Pemptoporphyrin is a type of porphyrin that has been found to have potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of pemptoporphyrin involves the production of reactive oxygen species (ROS) upon exposure to light. Pemptoporphyrin absorbs light energy, which causes it to undergo a photochemical reaction that generates ROS. These ROS can then react with cellular components, such as lipids, proteins, and DNA, leading to cell death.
Biochemical and Physiological Effects:
Pemptoporphyrin has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of angiogenesis, and the modulation of immune responses. Pemptoporphyrin has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using pemptoporphyrin in lab experiments is its high photodynamic activity, which makes it an effective photosensitizer. Pemptoporphyrin is also relatively stable and can be synthesized in large quantities. However, there are some limitations to using pemptoporphyrin in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

Future research on pemptoporphyrin could focus on improving its solubility in aqueous solutions, reducing its toxicity to normal cells, and developing new methods for its synthesis. Other potential directions for research include exploring the use of pemptoporphyrin in combination with other therapies, such as chemotherapy or immunotherapy, and investigating its potential applications in other areas, such as antimicrobial therapy and diagnostic imaging.
Conclusion:
In conclusion, pemptoporphyrin is a promising compound with potential applications in scientific research, particularly in the field of photodynamic therapy. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on pemptoporphyrin could lead to the development of new and effective therapies for various diseases.

Synthesis Methods

Pemptoporphyrin can be synthesized using different methods, including the reaction of pyrrole with aldehydes or ketones, the reaction of pyrrole with acyl chlorides, and the reaction of pyrrole with alkenes. The synthesis of pemptoporphyrin is a complex process that requires careful control of reaction conditions and purification steps. One of the most commonly used methods for synthesizing pemptoporphyrin is the reaction of pyrrole with acyl chlorides in the presence of a Lewis acid catalyst.

Scientific Research Applications

Pemptoporphyrin has potential applications in scientific research, particularly in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment that uses photosensitizing agents, such as pemptoporphyrin, to produce reactive oxygen species that can kill cancer cells. Pemptoporphyrin has been found to be effective in treating various types of cancer, including breast cancer, lung cancer, and colon cancer.

properties

CAS RN

17468-11-0

Molecular Formula

C32H32N4O4

Molecular Weight

536.6 g/mol

IUPAC Name

3-[18-(2-carboxyethyl)-7-ethenyl-3,8,13,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C32H32N4O4/c1-6-21-17(3)25-12-20-11-16(2)24(33-20)13-26-18(4)22(7-9-31(37)38)29(35-26)15-30-23(8-10-32(39)40)19(5)27(36-30)14-28(21)34-25/h6,11-15,33-34H,1,7-10H2,2-5H3,(H,37,38)(H,39,40)

InChI Key

DKAGEROMGGJASM-UHFFFAOYSA-N

SMILES

CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C

Canonical SMILES

CC1=CC2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C=C)C

Origin of Product

United States

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